molecular formula C17H15N3O4S B12988607 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12988607
M. Wt: 357.4 g/mol
InChI Key: SYZIVBDQCBKMAG-UHFFFAOYSA-N
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Description

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a 1,3,4-oxadiazole ring, a hydroxyphenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the cyclization of hydrazides with carbon disulfide to form the 1,3,4-oxadiazole ring. This is followed by the introduction of the hydroxyphenyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are employed.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Various substituted phenylacetamides.

Scientific Research Applications

2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The oxadiazole ring can interact with nucleic acids, affecting their function. These interactions lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
  • N-(2-Methoxyphenyl)-2-((5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide

Uniqueness

Compared to similar compounds, 2-((5-(2-Hydroxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide exhibits unique properties due to the presence of both hydroxyphenyl and methoxyphenyl groups. These groups enhance its solubility, reactivity, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H15N3O4S

Molecular Weight

357.4 g/mol

IUPAC Name

2-[[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methoxyphenyl)acetamide

InChI

InChI=1S/C17H15N3O4S/c1-23-14-9-5-3-7-12(14)18-15(22)10-25-17-20-19-16(24-17)11-6-2-4-8-13(11)21/h2-9,21H,10H2,1H3,(H,18,22)

InChI Key

SYZIVBDQCBKMAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC=CC=C3O

Origin of Product

United States

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